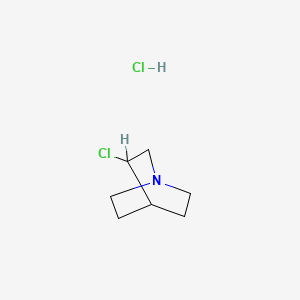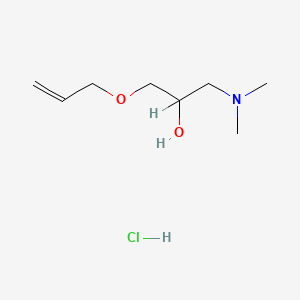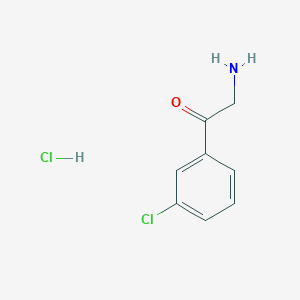
3-Chloroquinuclidine hydrochloride
Overview
Description
3-Chloroquinuclidine hydrochloride is a chemical compound with the molecular formula C7H12ClN · HCl. It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a chlorine atom at the third position of the quinuclidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
It has been used in the determination of equilibrium constants for the formation of imines/iminium ions .
Biochemical Pathways
3-Chloroquinuclidine hydrochloride is involved in the formation of imines/iminium ions from the addition of glycine methyl ester to acetone and from the addition of glycine to phenylglyoxylate .
Biochemical Analysis
Biochemical Properties
3-Chloroquinuclidine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of imines and iminium ions. It interacts with enzymes and proteins involved in these reactions, such as glycine methyl ester and phenylglyoxylate. The nature of these interactions involves the addition of glycine to phenylglyoxylate, leading to the formation of imines/iminium ions, which can be analyzed using 1H-NMR .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical reactions suggests that it may influence cell function by affecting the formation of imines and iminium ions. These compounds can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glycine methyl ester and phenylglyoxylate to form imines and iminium ions. This process is facilitated by the compound’s ability to act as a catalyst in these reactions. The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are key aspects of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability in various conditions, such as temperature and pH, can influence its long-term effects on cellular function. In vitro and in vivo studies are necessary to observe these temporal effects and determine the compound’s stability and degradation patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. Threshold effects observed in these studies can help determine the optimal dosage for specific applications and minimize potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of imines and iminium ions. It interacts with enzymes such as glycine methyl ester and phenylglyoxylate, which are crucial for these metabolic processes. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell, making it essential to study its localization patterns for effective biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinuclidine hydrochloride typically involves the chlorination of quinuclidine. One common method is the reaction of quinuclidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinuclidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinuclidinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of quinuclidine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of azidoquinuclidine or thiocyanatoquinuclidine.
Oxidation Reactions: Formation of quinuclidinone derivatives.
Reduction Reactions: Formation of quinuclidine derivatives with various functional groups.
Scientific Research Applications
3-Chloroquinuclidine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Quinuclidine: The parent compound without the chlorine substitution.
3-Quinuclidinol: A hydroxyl derivative of quinuclidine.
3-Quinuclidinone: An oxidized form of quinuclidine.
Comparison: 3-Chloroquinuclidine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine substitution enhances its ability to participate in substitution reactions and influences its binding affinity to molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMINTVSHDCDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33601-77-3 | |
| Record name | 3-Chloroquinuclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33601-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroquinuclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033601773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33601-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloroquinuclidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)


![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)





